molecular formula C12H17BO4 B8066185 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B8066185
M. Wt: 236.07 g/mol
InChI Key: DTFUNTUYPODOKC-UHFFFAOYSA-N
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Description

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one is a boronic acid derivative with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from furan derivatives. One common method involves the reaction of furan-2-carboxaldehyde with tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

  • Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

  • Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are employed in Suzuki-Miyaura reactions.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid

  • Reduction: 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanol

  • Substitution: Various biaryl compounds through cross-coupling reactions

Scientific Research Applications

1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: Its derivatives have potential therapeutic applications, including the development of new drugs targeting various diseases.

  • Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethan-1-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or industrial context in which the compound is used.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Pyridineboronic acid

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c1-8(14)9-6-7-10(15-9)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFUNTUYPODOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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